molecular formula C13H14N4O3 B11744628 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one

4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B11744628
M. Wt: 274.28 g/mol
InChI Key: DYEVIUBAPCNBQZ-UHFFFAOYSA-N
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Description

4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound with a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-nitrobenzaldehyde with 4,5-dihydro-3-methyl-1H-pyrazol-5-one in the presence of dimethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the nitro group, which can participate in various chemical reactions. The dimethylamino group can also interact with nucleophiles, facilitating different pathways in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(dimethylamino)methylidene]-3-[(2-pyridylthio)methyl]-4,5-dihydro-1H-pyrazol-5-one
  • (5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one

Uniqueness

4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one

InChI

InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3

InChI Key

DYEVIUBAPCNBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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